3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one

Flavonoid synthesis O-Methylation Synthetic intermediate

Procure 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one as the exclusive gateway intermediate for synthesizing cardiac-selective 1,4-dihydropyridine calcium channel modulators. The 8-methyl group is the sole site for NBS radical bromination (70% yield) leading to the 8-carbaldehyde required for Hantzsch condensation; the 3-methoxy group prevents side reactions at C-3 OH. Substitution with 3-methoxyflavone (CAS 7245-02-5) or 8-methylflavone breaks the entire synthetic route. Specifications: ≥98% purity, mp 147–150 °C, confirmed by ¹H NMR (δ 2.6, s, 3H, 8-CH₃; δ 3.9, s, 3H, 3-OCH₃).

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 87165-68-2
Cat. No. B11854072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one
CAS87165-68-2
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H14O3/c1-11-7-6-10-13-14(18)17(19-2)16(20-15(11)13)12-8-4-3-5-9-12/h3-10H,1-2H3
InChIKeySCMWGCOMUAAIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one (CAS 87165-68-2): A Critical Synthetic Intermediate for Cardiac-Selective 1,4-Dihydropyridine Calcium Channel Modulators


3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one (CAS 87165-68-2) is a synthetic flavonoid derivative belonging to the 3-O-methylated flavone class, with molecular formula C₁₇H₁₄O₃ and molecular weight 266.29 g/mol [1]. Unlike naturally occurring flavonoids, this compound was specifically designed as a key intermediate in the multi-step synthesis of 1,4-dihydropyridine (DHP) derivatives bearing a 3-methoxyflavone moiety at the 4-position [1]. Its defining structural features—a methoxy group at C-3 and a methyl substituent at C-8 on the chromen-4-one scaffold—are not incidental; they are essential for the regioselective functionalization sequence (bromination → formylation) that converts this intermediate into 3-methoxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde, the direct precursor to pharmacologically active DHP calcium channel modulators with demonstrated cardiac tissue selectivity [1].

Why Generic Flavone Intermediates Cannot Substitute for 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one in Regioselective DHP Synthesis


Substituting 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one with structurally similar but functionally distinct flavone intermediates—such as 3-methoxyflavone (lacking the 8-methyl group, CAS 7245-02-5) or 8-methylflavone (lacking the 3-methoxy group)—fundamentally breaks the synthetic route to cardiac-selective DHP calcium channel modulators [1]. The 8-methyl substituent is not a passive structural feature; it is the exclusive site for N-bromosuccinimide-mediated radical bromination, which proceeds with 70% yield to generate 8-bromomethyl-3-methoxy-2-phenyl-chromen-4-one, the obligatory precursor for subsequent Sommelet oxidation to the 8-carbaldehyde [1]. Without the 8-methyl group, this entire functionalization sequence is impossible, and the aldehyde handle required for Hantzsch-type DHP cyclocondensation cannot be installed at the C-8 position. Simultaneously, the 3-methoxy group serves as a protecting group that prevents unwanted side reactions at the C-3 hydroxyl during the bromination, formylation, and DHP-forming steps—side reactions that would occur with the 3-hydroxy analog (CAS 87165-67-1), leading to complex product mixtures and irreproducible yields [1]. The combination of both substituents is therefore structurally required for the synthetic sequence to proceed with defined regiochemistry and acceptable yields.

Quantitative Differentiation Evidence for 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one vs. Closest Structural Analogs


O-Methylation Yield: 96% Conversion of 3-Hydroxy Precursor to 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one

The O-methylation of 3-hydroxy-8-methyl-2-phenylchromen-4-one (CAS 87165-67-1) to yield 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one proceeds with an isolated yield of 96% using dimethyl sulfate and K₂CO₃ in refluxing acetone [1]. This yield substantially exceeds typical O-methylation efficiencies for sterically hindered 3-hydroxyflavones, which commonly range from 60–85% under comparable conditions due to competing C-methylation and ring-opening side reactions [1]. The high yield is attributable to the absence of additional hydroxyl groups on the A-ring that would otherwise compete for the methylating agent, making this specific substrate particularly well-suited for quantitative conversion.

Flavonoid synthesis O-Methylation Synthetic intermediate Process chemistry

Regioselective Bromination at 8-Methyl Position: 70% Yield vs. Non-Selective Bromination in 8-Des-Methyl Analogs

Radical bromination of 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one with N-bromosuccinimide (NBS) and benzoyl peroxide (cat.) in CCl₄ under reflux selectively affords 8-bromomethyl-3-methoxy-2-phenyl-chromen-4-one in 70% isolated yield after crystallization from ethyl acetate [1]. In contrast, the analogous 8-des-methyl compound (3-methoxyflavone, CAS 7245-02-5) lacks an aliphatic C–H bond for radical bromination and would instead undergo electrophilic aromatic bromination at activated positions on the A-ring or B-ring, producing regioisomeric mixtures that require extensive chromatographic separation and reduce overall yields [1]. The 8-methyl group thus functions as a regiochemical directing group that channels the bromination exclusively to the benzylic C–H position.

Regioselective bromination Radical halogenation Flavone functionalization Synthetic methodology

Downstream DHP Compound 3b (EC₃₀ = 9.7 nM) Demonstrates Cardiac-Selective Negative Chronotropy vs. Nifedipine (EC₃₀ = 25 nM) with Reversed Vascular Selectivity

The 1,4-dihydropyridine compound 3b, synthesized via Hantzsch condensation of 3-methoxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde (derived directly from 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one) with ethyl acetoacetate and ammonia, exhibits an EC₃₀ of 0.0097 μM (9.7 nM) for negative chronotropic activity on guinea-pig isolated right atria, making it approximately 2.6-fold more potent than nifedipine (EC₃₀ = 0.025 μM, 25 nM) in reducing atrial rate [1]. Crucially, the introduction of the 3-methoxyflavone moiety at the 4-position of the DHP ring reverses the tissue selectivity profile: while nifedipine is vascular-selective (IC₅₀ vasorelaxant = 0.0097 μM vs. EC₃₀ chronotropic = 0.025 μM; vascular/cardiac ratio ≈ 0.39), compound 3b is cardiac-selective, with a vasorelaxant/chronotropic potency ratio of approximately 3.2 (IC₅₀ vasorelaxant = 0.031 μM / EC₃₀ chronotropic = 0.0097 μM) [1]. This reversal—from vascular-preferring to cardiac-preferring calcium channel blockade—is a direct consequence of the 3-methoxyflavone pharmacophore introduced via this specific intermediate.

Calcium channel modulation Cardiac selectivity Negative chronotropy 1,4-Dihydropyridine pharmacology

Melting Point Differentiation: 147–150 °C for 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one vs. 114–115 °C for 3-Methoxyflavone and ~128 °C for 8-Methylflavone

3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one exhibits a melting point of 147–150 °C (ethanol) [1], which is 33–35 °C higher than that of 3-methoxyflavone (mp 114–115 °C, lit.) and approximately 19–22 °C higher than that of 8-methylflavone (mp ~127.8 °C, predicted) . The elevated melting point, attributable to the combined presence of both the 3-methoxy and 8-methyl substituents enhancing crystal lattice packing, provides a broader operational window for recrystallization-based purification and reduces the risk of product melting during exothermic downstream reactions (e.g., NBS bromination in refluxing CCl₄, bp 77 °C) [1].

Thermal analysis Crystallinity Purification Solid-state characterization

Downstream SAR Versatility: 13 Distinct DHP Analogs (3a–3m) Synthesized from a Single Aldehyde Intermediate Derived from 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one

From a single batch of 3-methoxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde (derived from 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one via bromination and Sommelet oxidation), the Budriesi group synthesized 13 structurally distinct 1,4-dihydropyridine derivatives (compounds 3a–3m) using variants of the Hantzsch reaction with different β-ketoesters, β-diketones, aminocrotonates, and phosphonate reagents [1]. These 13 compounds span a pharmacological activity range from potent, selective negative chronotropes (3b: EC₃₀ = 0.0097 μM) to weak, non-selective agents (3g, 3m), demonstrating that the aldehyde intermediate derived from this compound provides a versatile diversification point for generating compound libraries for cardiovascular SAR studies [1].

Structure-activity relationship Chemical library synthesis Hantzsch reaction Medicinal chemistry

High-Impact Application Scenarios for 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one in Drug Discovery and Chemical Development


Synthesis of Cardiac-Selective 1,4-Dihydropyridine Calcium Channel Blockers for Atrial Arrhythmia Research

3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one serves as the gateway intermediate for preparing 1,4-dihydropyridines that reverse the canonical vascular selectivity of nifedipine-like calcium channel blockers. As demonstrated by compound 3b (EC₃₀ chronotropic = 9.7 nM, vasorelaxant/chronotropic ratio = 3.2) [1], the 3-methoxyflavone pharmacophore installed via this intermediate confers preferential activity at cardiac Cav1.2a channels over vascular Cav1.2b splice variants. Research groups investigating selective negative chronotropic agents—where reducing heart rate without causing hypotension is the therapeutic goal—can use this intermediate to access a compound class that is pharmacologically validated in isolated guinea-pig atrial and aortic tissue preparations [1].

Medicinal Chemistry SAR Programs Exploring Heteroaromatic Substitution Effects on DHP Tissue Selectivity

The aldehyde intermediate derived from 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one is a versatile building block for systematic structure–activity relationship (SAR) exploration of the 4-position of the 1,4-dihydropyridine ring. The Budriesi study synthesized and pharmacologically characterized 13 compounds (3a–3m) with variations in the ester, nitrile, acetyl, and phosphonate substituents at C-3 and C-5 of the DHP ring, establishing that the 3-methoxyflavone moiety consistently shifts selectivity toward cardiac tissue across multiple chemotypes [1]. Medicinal chemistry teams can procure this single intermediate and, through parallel Hantzsch condensations with diverse β-ketoesters and aminocrotonates, rapidly generate focused libraries to probe the structural determinants of cardiac vs. vascular calcium channel subtype selectivity.

Process Chemistry Development and Scale-Up of DHP Calcium Channel Modulator Candidate Compounds

For pharmaceutical development programs advancing a DHP candidate bearing a 3-methoxyflavone moiety into preclinical toxicology or Phase I studies, 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one represents the critical cost-determining intermediate. The two-step sequence from this intermediate—radical bromination (70% yield) followed by Sommelet formylation—has been demonstrated on a 20 mmol scale (5.5 g input), and the high crystallinity of both the starting material (mp 147–150 °C) and the bromomethyl intermediate (mp 156–159 °C) [1] supports purification by crystallization rather than chromatography during scale-up. Process chemists can leverage these thermal properties and the established reaction conditions to design kilogram-scale campaigns with predictable impurity profiles.

Reference Standard and Quality Control for DHP Intermediate Supply Chains

Given that the pharmacological profile of the final DHP compounds is exquisitely sensitive to the position and identity of substituents on the flavone ring—as evidenced by the 8.2-fold selectivity reversal between compound 3b and nifedipine [1]—the structural integrity of 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one is critical to batch-to-batch pharmacological reproducibility. Procurement specifications should mandate identity confirmation by ¹H NMR (δ 2.6, s, 3H, 8-CH₃; δ 3.9, s, 3H, 3-OCH₃; δ 7.25–8.2, m, 8H, Ar-H) and melting point (147–150 °C) [1], as well as HPLC purity ≥98% (as specified by commercial suppliers ). Any contamination with the 3-hydroxy precursor (CAS 87165-67-1) or the 8-des-methyl analog (3-methoxyflavone, CAS 7245-02-5) would compromise the regioselectivity of the subsequent bromination step and alter the pharmacological properties of the final DHP products.

Quote Request

Request a Quote for 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.